Irak4-IN-11
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Overview
Description
Irak4-IN-11 is a small-molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses and inflammation . Inhibition of IRAK4 has shown potential in treating various inflammatory diseases, autoimmune disorders, and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Irak4-IN-11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Irak4-IN-11 has a wide range of scientific research applications, including:
Mechanism of Action
Irak4-IN-11 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) . By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and other mediators involved in immune responses .
Comparison with Similar Compounds
Similar Compounds
PF-06650833: Another IRAK4 inhibitor with similar inhibitory activity.
BAY 1834845: A selective IRAK4 antagonist used in preclinical studies.
CA-4948: A novel small-molecule IRAK4 kinase inhibitor with high binding affinity.
Uniqueness of Irak4-IN-11
This compound is unique due to its specific molecular structure, which provides high selectivity and potency against IRAK4. This selectivity minimizes off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C16H19N7O |
---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
6-methyl-4-[(1-methylcyclopropyl)amino]-2-[(1-methylpyrazol-4-yl)amino]pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C16H19N7O/c1-16(5-6-16)21-13-12-11(4-7-22(2)14(12)24)19-15(20-13)18-10-8-17-23(3)9-10/h4,7-9H,5-6H2,1-3H3,(H2,18,19,20,21) |
InChI Key |
YBWPAUYJHMYTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC2=NC(=NC3=C2C(=O)N(C=C3)C)NC4=CN(N=C4)C |
Origin of Product |
United States |
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